![molecular formula C12H12N2O5S2 B2828273 5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 931314-47-5](/img/no-structure.png)

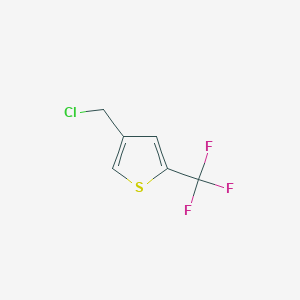

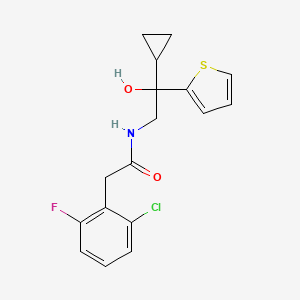

5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as DMSO, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

New Routes in Chemical Synthesis

Researchers have developed new synthetic routes to create pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, starting from 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine. These compounds exhibit potential for further chemical transformations and applications in medicinal chemistry, indicating a methodology for creating complex molecules from simpler pyrimidine derivatives similar to the compound (Hassneen & Abdallah, 2003).

Antibacterial Activity

The synthesis and evaluation of antibacterial activities of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives have been conducted. These compounds showed high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics, suggesting potential applications for related sulfonyl-substituted pyrimidine derivatives in developing new antibacterial agents (Gadad et al., 2000).

Chemiluminescence Studies

The base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from singlet oxygenation of certain thiophenes, has been studied for their chemiluminescence properties. This research could provide insights into the photochemical behaviors of sulfonyl-substituted compounds and their potential applications in developing chemiluminescent probes or materials (Watanabe et al., 2010).

Pharmacological Profiles

Studies on the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones and their pharmacological profiles have been conducted. These compounds showed significant local anesthetic activity, suggesting that similar sulfonyl-substituted pyrimidine derivatives could have potential applications in developing new local anesthetic or antiarrhythmic drugs (Ranise et al., 1997).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one' involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with thiourea followed by cyclization to form the desired product.", "Starting Materials": [ "3,4-dimethoxybenzenesulfonyl chloride", "thiourea" ], "Reaction": [ "Add thiourea to a solution of 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent such as dichloromethane or chloroform.", "Stir the reaction mixture at room temperature for several hours until complete consumption of the starting material is observed.", "Heat the reaction mixture to reflux for several hours to promote cyclization of the intermediate thiourea adduct to form the desired product.", "Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent.", "Purify the product by recrystallization or chromatography to obtain the final compound in high yield and purity." ] } | |

Número CAS |

931314-47-5 |

Fórmula molecular |

C12H12N2O5S2 |

Peso molecular |

328.36 |

Nombre IUPAC |

5-(3,4-dimethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C12H12N2O5S2/c1-18-8-4-3-7(5-9(8)19-2)21(16,17)10-6-13-12(20)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,20) |

Clave InChI |

XIYFMGBWRJLZLB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)

![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2828198.png)

![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)